molecular formula C26H31BrN2OSi B1529021 5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine CAS No. 1704073-91-5

5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine

Cat. No.: B1529021
CAS No.: 1704073-91-5
M. Wt: 495.5 g/mol
InChI Key: DPCKRJKWEMCDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine is a complex organic compound that features a bromine atom, a pyridine ring, and a piperidine ring substituted with a tert-butyldiphenylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine typically involves multiple steps, starting with the preparation of the pyridine and piperidine precursors. The tert-butyldiphenylsilyl group is introduced through silylation reactions, which are often carried out under mild conditions to avoid degradation of sensitive functional groups . The bromine atom is usually introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridines, while oxidation reactions can yield pyridine N-oxides.

Scientific Research Applications

5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine depends on its specific use and the context in which it is appliedThe bromine atom and silyl group can play crucial roles in these interactions, affecting the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(4-((tert-butyldimethylsilyl)oxy)piperidin-1-yl)pyridine: Similar structure but with a tert-butyldimethylsilyl group instead of tert-butyldiphenylsilyl.

    5-Bromo-2-(4-((trimethylsilyl)oxy)piperidin-1-yl)pyridine: Features a trimethylsilyl group instead of tert-butyldiphenylsilyl.

Uniqueness

The uniqueness of 5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine lies in its specific combination of functional groups, which can confer distinct reactivity and properties compared to similar compounds. The tert-butyldiphenylsilyl group, in particular, can provide steric protection and influence the compound’s behavior in chemical reactions .

Properties

IUPAC Name

[1-(5-bromopyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31BrN2OSi/c1-26(2,3)31(23-10-6-4-7-11-23,24-12-8-5-9-13-24)30-22-16-18-29(19-17-22)25-15-14-21(27)20-28-25/h4-15,20,22H,16-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCKRJKWEMCDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)C4=NC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31BrN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine
Reactant of Route 6
5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.